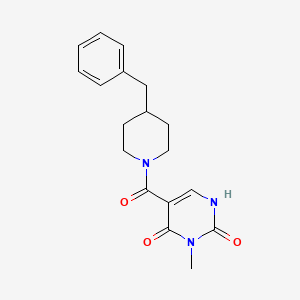

5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

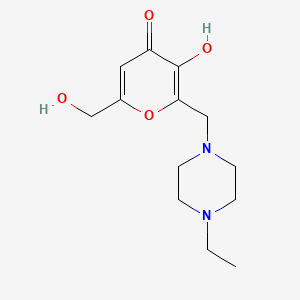

5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic agent but was later found to have stimulant properties. BZP has gained popularity as a recreational drug due to its euphoric and stimulating effects. In recent years, BZP has been the subject of scientific research to investigate its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Shi et al. (2010) elaborates on a clean synthesis method for pyrimidine derivatives using a three-component reaction in aqueous media. This approach signifies the versatility of pyrimidine derivatives in chemical synthesis under environmentally benign conditions (D. Shi, Jingwen Shi, & Shaofeng Rong, 2010).

Effenberger and Barthelmess (1995) describe the synthesis of 5,5′‐disubstituted 4,4′‐bipyrimidines, emphasizing the functional diversity and potential utility of pyrimidine derivatives in creating complex molecular architectures (F. Effenberger & I. Barthelmess, 1995).

Research by Osyanin et al. (2014) introduces a novel method for synthesizing chromenopyrimidine diones, highlighting the ongoing development of novel pyrimidine-based compounds with potential pharmaceutical relevance (V. A. Osyanin, D. Osipov, S. A. Pavlov, & Y. Klimochkin, 2014).

Pharmaceutical and Biological Applications

Abdel-Hafez et al. (2009) discuss the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives, indicating the therapeutic potential of pyrimidine structures in cardiovascular diseases (N. A. Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, A. Amr, & M. Abdalla, 2009).

The study by Hansen et al. (1995) on intramolecular hydrogen bonding and tautomerism of acylpyridinediones and their derivatives, including deuterium isotope effects, sheds light on the fundamental chemical behavior that could influence the biological activity of pyrimidine-based drugs (P. Hansen, S. Bolvig, & T. Kappe, 1995).

Catalytic and Material Applications

- Lu et al. (2015) report on the synthesis, structures, and antitumor activities of a series of pyrimidine derivatives coordination complexes, illustrating the potential of pyrimidine derivatives in catalysis and as antitumor agents (P. Lu, Ying-Hui Yu, Zhengshi Chen, Guangfeng Hou, Yan-Mei Chen, Dong-Sheng Ma, Jin‐Sheng Gao, & Xianchang Gong, 2015).

Eigenschaften

IUPAC Name |

5-(4-benzylpiperidine-1-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-20-16(22)15(12-19-18(20)24)17(23)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGSXGLKKVMXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)

![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)

![N-[(4-fluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2828671.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2828676.png)

![3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2828678.png)